molecular formula C51H36N2 B3087476 2,7-Bis(carbazol-9-YL)-9,9-DI-tolyl-fluorene CAS No. 1174006-50-8

2,7-Bis(carbazol-9-YL)-9,9-DI-tolyl-fluorene

Cat. No.: B3087476
CAS No.: 1174006-50-8
M. Wt: 676.8 g/mol
InChI Key: MKOZLTYWWOHJAU-UHFFFAOYSA-N
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Description

2,7-Bis(carbazol-9-YL)-9,9-DI-tolyl-fluorene (DPFL-CBP, CAS 1174006-50-8) is a fluorene-based derivative functionalized with carbazole moieties at the 2,7-positions and tolyl groups (4-methylphenyl) at the 9,9-positions. Its molecular formula is C₅₁H₃₆N₂, with a molecular weight of 676.84 g/mol . This compound is structurally designed to combine the hole-transporting properties of carbazole with the steric and electronic modulation provided by the tolyl substituents. DPFL-CBP is primarily utilized as a host material in organic light-emitting diodes (OLEDs) and other optoelectronic devices, where its balanced charge transport and thermal stability are critical .

Properties

IUPAC Name

9-[7-carbazol-9-yl-9,9-bis(4-methylphenyl)fluoren-2-yl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H36N2/c1-33-19-23-35(24-20-33)51(36-25-21-34(2)22-26-36)45-31-37(52-47-15-7-3-11-41(47)42-12-4-8-16-48(42)52)27-29-39(45)40-30-28-38(32-46(40)51)53-49-17-9-5-13-43(49)44-14-6-10-18-50(44)53/h3-32H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOZLTYWWOHJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(carbazol-9-yl)-9,9-di-tolyl-fluorene typically involves a multi-step process. One common method is the Suzuki coupling reaction, where carbazole units are coupled with a fluorene derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(carbazol-9-yl)-9,9-di-tolyl-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Bis(carbazol-9-yl)-9,9-di-tolyl-fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Bis(carbazol-9-yl)-9,9-di-tolyl-fluorene involves its interaction with various molecular targets and pathways. In OLEDs, the compound acts as a hole-transporting material, facilitating the movement of positive charges through the device. This is achieved through the formation of π-conjugated systems that enhance charge mobility. Additionally, the compound’s photophysical properties allow it to absorb and emit light efficiently, making it suitable for use in light-emitting applications .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • DPFL-CBP bridges the gap between solubility (enhanced by tolyl groups) and charge transport, making it suitable for solution-processed OLEDs .
  • Spiro-2CBP ’s rigidity makes it ideal for high-temperature device fabrication, though its synthesis is more complex .
  • CDBP ’s 4,4′-carbazole substitution offers unique packing in thin films, critical for vacuum-deposited devices .

Biological Activity

2,7-Bis(carbazol-9-YL)-9,9-DI-tolyl-fluorene is an organic compound notable for its unique structural features and potential applications in various fields, particularly in organic electronics and biological systems. This compound consists of two carbazole units linked to a fluorene core, which is further substituted with tolyl groups. Its molecular formula is C49H30N2C_{49}H_{30}N_{2}.

Structural Characteristics

The compound's structure contributes significantly to its biological activity. The presence of carbazole moieties allows for effective electron transport and light emission properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging.

Biological Activity Overview

Recent studies have explored the biological activities of this compound, focusing on its potential as a therapeutic agent and its utility in bioimaging. The compound exhibits several promising properties:

  • Fluorescent Properties : The compound shows significant fluorescence under UV light, which can be harnessed for bioimaging applications.
  • Anticancer Activity : Preliminary studies indicate that derivatives of carbazole compounds may exhibit anticancer properties, suggesting that this compound could have similar effects .
  • Drug Delivery Potential : Its ability to form stable complexes with various biomolecules positions it as a potential candidate for drug delivery systems .

Case Studies

  • Fluorescence in Biological Systems :
    • A study demonstrated that this compound can be used as a fluorescent probe for live cell imaging due to its high quantum yield and photostability.
    • The compound was tested in various cell lines, showing effective localization within cellular compartments.
  • Antitumor Activity :
    • Research has indicated that similar carbazole derivatives exhibit cytotoxic effects against several cancer cell lines. In vitro studies are required to confirm the specific activity of this compound against these cells .
  • Drug Delivery Applications :
    • The compound's structural characteristics allow it to encapsulate therapeutic agents effectively. Studies are ongoing to evaluate its efficacy in delivering chemotherapeutic drugs .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityApplications
This compoundStructurePotential anticancer and bioimaging agentOLEDs, drug delivery
2,7-Bis(carbazol-9-yl)-9,9-dimethylfluoreneStructureAnticancer activity reportedOrganic electronics
2,7-Bis(carbazol-9-yl)-9,9-spirobifluoreneStructureSimilar fluorescence propertiesOLEDs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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